Product packaging for 4-(1H-Indol-6-YL)benzoic acid(Cat. No.:CAS No. 406232-66-4)

4-(1H-Indol-6-YL)benzoic acid

Cat. No.: B8797767
CAS No.: 406232-66-4
M. Wt: 237.25 g/mol
InChI Key: DSXWBCOBYYINAF-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Benzoic Acid Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The indole nucleus is a prominent heterocyclic structure found in a vast array of biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry. nih.govsci-hub.se Its structural versatility and ability to mimic protein structures allow it to be a key component in drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.com The indole ring's capacity to engage in various chemical reactions enables the synthesis of diverse derivatives with enhanced efficacy and safety profiles. mdpi.comresearchgate.net Many FDA-approved drugs incorporate the indole scaffold, highlighting its therapeutic importance. mdpi.com

Similarly, the benzoic acid scaffold is a fundamental building block in the synthesis of numerous bioactive molecules. preprints.orgnih.gov Naturally occurring and synthetic compounds containing the benzoic acid moiety have demonstrated significant biological activities, particularly in anticancer research. preprints.orgbenthamscience.com This simple aromatic carboxylic acid is a precursor for various pharmaceuticals and is recognized for its antibacterial and antifungal properties. patsnap.com Its derivatives are used in treatments for various conditions, and ongoing research continues to explore their potential in developing more effective therapies. benthamscience.comnih.gov

Structural Features and Core Composition of 4-(1H-Indol-6-YL)benzoic acid

The core structure of this compound consists of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring, forming the indole group. sci-hub.se This indole moiety is connected at its 6th position to a benzoic acid molecule. The resulting compound, with the chemical formula C15H11NO2, combines the key features of both parent scaffolds.

Chemical Properties of this compound

Property Value
CAS Number 406232-66-4
Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol

This data is compiled from multiple chemical database sources. bldpharm.combldpharm.comchemicalbook.com

The molecule's structure allows for various chemical reactions, including modifications to the indole nitrogen, the carboxylic acid group, and electrophilic substitution on the aromatic rings, making it a versatile starting point for creating a library of derivatives. evitachem.com

Current Research Landscape and Academic Focus on the this compound Scaffold

The this compound scaffold is a focal point of research for developing new therapeutic agents due to the combined pharmacological potential of its constituent parts. smolecule.comontosight.ai Researchers are actively exploring its derivatives for various applications.

One significant area of investigation is in the development of inhibitors for HIV-1 entry. A study focused on a series of indole compounds identified them as fusion inhibitors of the gp41 protein, which is critical for the virus's ability to fuse with host cells. nih.gov The research highlighted that experimental binding affinities of these compounds to the gp41 hydrophobic pocket correlated strongly with their fusion inhibitory activity, confirming the pocket as a valid target. nih.gov

In another therapeutic area, derivatives of this scaffold have been synthesized and evaluated as angiotensin II type 1 (AT1) receptor antagonists for treating hypertension. nih.gov One particular derivative, 2-[4-[[2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole-1-yl]methyl]-1H-indol-1-yl]benzoic acid (a more complex molecule incorporating the core idea), showed a significant and long-lasting decrease in mean blood pressure in spontaneously hypertensive rats, proving more potent than existing drugs like losartan (B1675146) and telmisartan. nih.gov

Furthermore, the scaffold has been utilized in cancer research. A study on 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives, which includes a benzoic acid moiety, demonstrated antitumor activity against several cancer cell lines. researchgate.net Specifically, the compound 4-{4-[(1-benzyl-1H-indol-3-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-benzoic acid showed anticancer activity comparable to the standard drug 5-fluorouracil (B62378) against certain cancer cells. researchgate.net

Finally, a highly substituted derivative, efipladib (B1671127) (4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid), was identified as a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme involved in inflammation. nih.gov This compound showed efficacy in various in vivo models of inflammation. nih.gov

Summary of Research on this compound Derivatives

Research Area Target Key Finding
Antiviral (HIV) gp41 Hydrophobic Pocket Indole-based compounds identified as potent fusion inhibitors with sub-micromolar activity. nih.gov
Antihypertension Angiotensin II Type 1 (AT1) Receptor A derivative showed significant, dose-dependent, and long-lasting reduction in blood pressure. nih.gov
Anticancer Various Cancer Cell Lines A pyrazole (B372694) derivative containing the scaffold showed antitumor activity comparable to 5-fluorouracil. researchgate.net

This body of research underscores the importance of the this compound scaffold as a versatile platform for the design and discovery of new drugs targeting a range of diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO2 B8797767 4-(1H-Indol-6-YL)benzoic acid CAS No. 406232-66-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

406232-66-4

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

4-(1H-indol-6-yl)benzoic acid

InChI

InChI=1S/C15H11NO2/c17-15(18)12-4-1-10(2-5-12)13-6-3-11-7-8-16-14(11)9-13/h1-9,16H,(H,17,18)

InChI Key

DSXWBCOBYYINAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 4 1h Indol 6 Yl Benzoic Acid and Its Analogues

Direct Synthetic Pathways to 4-(1H-Indol-6-YL)benzoic Acid

The construction of the this compound core structure relies on the strategic formation of a carbon-carbon bond between the C6 position of an indole (B1671886) ring and the C1 position of a benzoic acid moiety.

Indole-Benzoic Acid Coupling Reactions

The predominant method for forging the bond between the indole and benzoic acid rings is through transition metal-catalyzed cross-coupling reactions. smolecule.comsmolecule.com Among these, the Suzuki-Miyaura coupling is a highly utilized and versatile strategy. nih.govderpharmachemica.com This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.

In the context of synthesizing this compound, the reaction generally pairs a 6-haloindole derivative with a 4-carboxyphenylboronic acid, or vice-versa. This approach allows for the direct formation of the biaryl linkage that defines the target compound's structure. nih.govmdpi.com The indole nitrogen and the carboxylic acid group often require protection during the coupling reaction to prevent side reactions and are deprotected in a final step. mdpi.com

Precursor Selection and Optimized Reaction Conditions

The success of the synthesis hinges on the appropriate selection of precursors and the optimization of reaction conditions. For a Suzuki-Miyaura coupling approach, the common precursors are a halogenated indole and a boronic acid derivative of benzoic acid. smolecule.commdpi.com

Key precursors include:

Indole Component : 6-Bromoindole or 6-iodoindole are frequently used. The indole's nitrogen atom is often protected, for instance as an N-Boc or N-tosyl derivative, to enhance stability and solubility.

Benzoic Acid Component : 4-Carboxyphenylboronic acid or its ester derivatives, such as methyl 4-boronobenzoate or 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, are typical coupling partners. derpharmachemica.com Using an ester form can prevent interference from the acidic proton of the carboxylic acid during the reaction. mdpi.com

The reaction conditions are critical for achieving high yields. A typical Suzuki coupling for this synthesis involves a palladium catalyst, a base, and a suitable solvent. nih.gov

ParameterDescriptionExampleSource
CatalystA palladium(0) or palladium(II) complex is used to facilitate the catalytic cycle.[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] nih.gov
BaseAn inorganic base is required for the transmetalation step of the catalytic cycle.Potassium carbonate (K₂CO₃) or potassium acetate (B1210297) (KOAc) nih.govderpharmachemica.com
SolventAnhydrous polar aprotic solvents are commonly employed to dissolve the reactants and facilitate the reaction.Dimethoxyethane (DME) or 1,4-Dioxane nih.govderpharmachemica.com
TemperatureThe reaction is typically heated to ensure a reasonable reaction rate.80-90 °C nih.govderpharmachemica.com

Advanced Synthetic Strategies for Structural Elaboration and Diversification

Once the core this compound structure is obtained, a variety of advanced synthetic methods can be employed to create a diverse library of analogues. These strategies focus on functionalizing the indole and benzoic acid moieties.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is not only a tool for the initial synthesis but also for further diversification. nih.gov By starting with a di-halogenated indole or benzoic acid precursor, sequential couplings can introduce different aryl or heteroaryl groups onto the scaffold. The choice of organoboron reagent is crucial, with boronic acids and their pinacol (B44631) esters being the most common due to their stability and reactivity. rsc.org

Coupling Partner 1 (Organohalide)Coupling Partner 2 (Organoboron Reagent)Potential Product TypeSource
6-Bromo-1H-indole4-Carboxyphenylboronic acidCore target structure smolecule.comnih.gov
Methyl 4-bromobenzoate1-(tert-Butoxycarbonyl)-1H-indol-6-ylboronic acidProtected precursor to target mdpi.com
5-Bromo-1H-indazole-3-carboxylic acid methyl ester1-(tert-Butoxycarbonyl)pyrrole-2-boronic acidHeteroaryl-substituted indazole analogue nih.gov
2-Bromonitrobenzene3-(Methoxycarbonyl)phenylboronic acidBiphenyl precursor for further cyclization derpharmachemica.com

Intramolecular Acylation Reactions and Mechanistic Considerations (e.g., Rhodium-Catalyzed Decarbonylative Arylation)

Rhodium-catalyzed reactions represent a powerful strategy for the structural elaboration of indole-containing compounds. thieme-connect.comresearchgate.net One notable example is the intramolecular decarbonylative arylation of 2-(1H-indole-1-carbonyl)benzoic acids. thieme-connect.com In this type of reaction, a rhodium catalyst facilitates a C-H activation and C-C bond formation, leading to complex, fused polycyclic structures. thieme-connect.comrsc.org

The reaction typically proceeds through the formation of a mixed anhydride (B1165640), followed by oxidative addition to the Rh(I) catalyst. rsc.org A subsequent C-H activation at a specific position on the indole ring (often C7 or C2, directed by the N-acyl group) forms a rhodacycle intermediate. researchgate.netnih.gov This intermediate can then undergo reductive elimination, sometimes involving decarbonylation (the loss of a carbon monoxide molecule), to yield the final arylated product. rsc.org While not a direct synthesis of this compound itself, this methodology can be applied to derivatives to create structurally complex analogues. thieme-connect.comresearchgate.net

ComponentExample Reagent/ConditionPurposeSource
Substrate2-(1H-Indole-1-carbonyl)benzoic acidStarting material containing both indole and benzoic acid moieties thieme-connect.com
Catalyst[RhCl(nbd)]₂Active rhodium(I) source for the catalytic cycle thieme-connect.com
AdditiveSodium Iodide (NaI)Promotes formation of the desired product and suppresses byproducts thieme-connect.com
Activating AgentPivalic Anhydride (Piv₂O)Forms a mixed anhydride in situ to initiate the catalytic cycle thieme-connect.comrsc.org
Solvent1,4-DioxaneHigh-boiling solvent suitable for the required reaction temperature thieme-connect.com
Temperature170 °CHigh temperature needed to drive the decarbonylation and C-H activation steps thieme-connect.com

Regioselective Functionalization of Indole and Benzoic Acid Moieties (e.g., C6- and N1-Alkylations)

Regioselective functionalization allows for the precise modification of the this compound scaffold. Since the C6 position of the indole is already substituted, derivatization focuses on the other available positions, primarily the indole nitrogen (N1) and other carbon atoms on the heterocyclic or benzene (B151609) rings (C2, C3, C4, C5, C7). mdpi.com

N1-Alkylation: The indole nitrogen is a common site for functionalization. N1-alkylation can be achieved under various conditions, with the choice of solvent and catalyst playing a crucial role in regioselectivity. nih.govacs.org For instance, indium(III)-catalyzed reactions using THF as a solvent have been shown to selectively promote N1-alkylation over C-alkylation. nih.govacs.org A more traditional approach involves using a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to deprotonate the indole nitrogen, followed by the addition of an alkyl halide. beilstein-journals.org

C-H Functionalization: Direct C-H functionalization of the indole ring is a powerful tool for introducing substituents without pre-functionalized starting materials. mdpi.com While C6 is blocked in the parent compound, methods developed for C-H alkylation or arylation at other positions can be applied to analogues. For example, indium-catalyzed C6-alkylation of 2,3-disubstituted indoles has been demonstrated in toluene, showcasing a solvent-controlled switch from N1-alkylation. nih.govacs.org Other positions, such as C2, C4, and C7, can also be targeted using specific directing group strategies and transition metal catalysts. mdpi.com

Functionalization TypeMethodologyKey ReagentsSolventSelectivitySource
N1-AlkylationIndium-CatalyzedIn(OTf)₃, p-Quinone MethideTHFHigh for N1 nih.govacs.org
N1-AlkylationBase-MediatedNaH, Alkyl BromideTHFHigh for N1 beilstein-journals.org
C6-Alkylation (on analogues)Indium-CatalyzedIn(OTf)₃, p-Quinone MethideTolueneHigh for C6 nih.govacs.org
C7-Arylation (on analogues)Palladium-CatalyzedPd(OAc)₂, Phenylboronic acid, Directing GroupDioxaneHigh for C7 mdpi.com

One-Pot Synthesis Approaches for Indole-Benzoic Acid Derivatives

Various catalytic systems have been employed to facilitate these transformations. Transition-metal-catalyzed reactions, particularly those using palladium and copper, are prominent in the formation of the indole ring system. researchgate.netclockss.org For instance, copper-catalyzed one-pot intramolecular cyclization has been successfully used to create substituted indole-2-carboxylic acid derivatives, such as esters and amides, without the need for ligands. clockss.org Another approach involves a Brönsted acid-catalyzed one-pot synthesis of indoles from o-aminobenzyl alcohols and furans, which proceeds through the in-situ formation and subsequent recyclization of an aminobenzylfuran intermediate. scispace.com

Multicomponent reactions (MCRs) are another cornerstone of one-pot synthesis, enabling the formation of highly functionalized indole derivatives. medjchem.com These reactions, such as the three-component one-pot synthesis of bis-indole derivatives, demonstrate the power of this approach to rapidly generate molecular diversity. medjchem.com The choice of catalyst, solvent, and reaction conditions is crucial and can be tailored to achieve specific structural outcomes. researchgate.netclockss.org For example, a palladium-catalyzed one-pot sequential Heck-reduction-cyclization has been used to produce dihydroquinolin-ones, showcasing the versatility of one-pot strategies in synthesizing N-containing heterocycles. researchgate.net While direct one-pot synthesis of this compound is not extensively detailed, these established methodologies for analogous structures provide a robust framework for its potential construction.

Table 1: Examples of One-Pot Synthetic Strategies for Indole Derivatives

Reaction TypeKey ReactantsCatalyst/ConditionsProduct TypeRef.
Intramolecular CyclizationN-acyl-N-aryl-α,β-dehydroalanine derivativesLigand-free Cu(I) or Cu(II), various bases (e.g., Cs₂CO₃, K₂CO₃), DMF solventIndole-2-carboxylic acid esters and amides clockss.org
Multi-component ReactionIndole, acetylacetone, active aldehyde derivativesEthanol solvent, acetonitrile (B52724) base3-Substituted indole derivatives medjchem.com
Friedel–Crafts Alkylationγ-Hydroxybutyrolactams, various indolesTrifluoroacetic acid (TFA), CH₂Cl₂Polynuclear indole derivatives mdpi.com
Recyclization Reactiono-Aminobenzyl alcohols, furansBrönsted acids (e.g., TfOH, MsOH)Substituted indoles scispace.com
Sequential Catalysis2-(2-Nitrophenyl)acrylates, aryldiazonium saltsPd⁰/C (in situ generated)3,4-Dihydroquinolin-2(1H)-ones researchgate.net

Strategic Derivatization for Enhanced Biological Activity

Introduction of Heterocyclic Rings (e.g., Triazole, Oxadiazole, Pyrazole)

The incorporation of five-membered heterocyclic rings like triazoles, oxadiazoles, and pyrazoles is a well-established strategy in medicinal chemistry to create analogues with improved pharmacological profiles. nih.gov These rings can act as bioisosteres, replacing or mimicking other functional groups, such as amide or ester bonds, while introducing unique electronic and steric properties. nih.gov For example, 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole moieties have been successfully used as amide bond surrogates, leading to compounds with increased potency and metabolic stability. nih.gov

The synthesis of these derivatives often involves multi-step sequences starting from the parent indole-benzoic acid. The carboxylic acid function of this compound can be converted into a key intermediate, such as a hydrazide, which can then be cyclized with various reagents to form the desired heterocycle. For instance, reacting a hydrazide with a one-carbon donor can yield a 1,3,4-oxadiazole ring. Similarly, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is a highly efficient method for forming 1,2,3-triazole rings. nih.gov

The introduction of these heterocyclic units can facilitate new hydrogen bonds and other non-covalent interactions within a target protein's binding site, potentially increasing affinity and selectivity. nih.gov For example, the nitrogen atoms within these rings can act as hydrogen bond acceptors, a feature that is strategically exploited in drug design. nih.gov The choice of the specific heterocycle and its substitution pattern allows for fine-tuning of the molecule's properties.

Table 2: Heterocyclic Scaffolds as Derivatization Tools

Heterocyclic RingCommon RolePotential AdvantageGeneral Synthetic PrecursorRef.
1,3,4-OxadiazoleAmide BioisostereImproved metabolic stability, potent inhibitionCarboxylic acid converted to hydrazide, followed by cyclization nih.gov
1,2,4-OxadiazoleAmide BioisosterePotent receptor binding, neuroprotective agent designCarboxylic acid converted to amidoxime, followed by cyclization nih.gov
1,2,3-TriazoleAmide BioisostereIncreased potency, high efficiency of formation (Click Chemistry)Azide and alkyne precursors nih.gov
Pyrazole (B372694)Scaffold ComponentCan form crucial hydrogen bonds with active site residuesNot specified nih.gov

Amide and Ester Bond Formation

Derivatization of the carboxylic acid group of this compound through the formation of amide and ester bonds is a primary strategy to modify its properties and biological activity. nih.govresearchgate.net The carboxylic acid is often a key interaction point with biological targets but can also be a liability due to its charge at physiological pH, which can limit cell permeability. Converting it to a neutral ester or amide can profoundly alter the molecule's pharmacokinetic profile.

Amide synthesis is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. nih.gov Common activating agents include thionyl chloride to form an acid chloride, or dedicated coupling reagents like carbodiimides or 1H-benzotriazole derivatives, which facilitate the reaction under milder conditions. nih.govajrconline.org This approach allows for the introduction of a wide array of substituents via the amine component, enabling extensive structure-activity relationship (SAR) studies. researchgate.netajrconline.org Amide derivatives of various heterocyclic compounds have shown significant antimicrobial and other biological activities. researchgate.netajrconline.org

Similarly, ester formation can be accomplished through classic Fischer esterification (reacting the carboxylic acid with an alcohol under acidic catalysis) or by reacting an activated acid derivative with an alcohol. Esterification can serve to create a prodrug, where the ester is designed to be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. This can improve oral bioavailability. The synthesis of ester derivatives of indole-2-carboxylic acids has been achieved through ligand-free, copper-catalyzed one-pot methods. clockss.org The synthesis of amide and ester derivatives of aminothiazoles and other benzoic acids has also been well-documented, providing a procedural basis for the derivatization of the target compound. ajrconline.orgthieme-connect.com

Table 3: Amide and Ester Derivatives for Biological Modulation

Derivative TypeSynthetic MethodPurpose/ApplicationExample ContextRef.
AmideActivation of carboxylic acid (e.g., with thionyl chloride or coupling agents) followed by reaction with an amine.Modulate biological activity, improve cell permeability, explore SAR.Synthesis of amides from 4-(2-Amino-4-phenyl-thiazol-5-yl-azo)-benzoic acid ethyl ester for antimicrobial screening. ajrconline.org
EsterFischer esterification or reaction of an activated acid with an alcohol.Prodrug strategy to improve bioavailability, mask polar group.Synthesis of indole-2-carboxylic esters via copper-catalyzed one-pot reaction. clockss.org
Amide HybridCondensation reaction between an activated benzoic acid and an amine-containing scaffold.Creation of hybrid molecules with combined pharmacophores for enhanced activity (e.g., cholinesterase inhibition).Condensation of 4-fluorobenzoic acid with 9-aminoalkyl-tetrahydroacridines. thieme-connect.com
Schiff Base HybridRefluxing an isatin (B1672199) derivative with an aminobenzoic acid in ethanol/acetic acid.Creation of hybrid molecules as antibacterial and antibiofilm agents.Synthesis of (E)-4-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)benzoic acid. nih.gov

Computational and Theoretical Investigations of 4 1h Indol 6 Yl Benzoic Acid Derivatives

Quantum Chemical Calculations and Molecular Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine molecular structure, stability, and reactivity based on the principles of quantum mechanics.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy levels, and reactivity. Studies on related heterocyclic compounds, including indole (B1671886) and benzoic acid derivatives, frequently employ the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p) to obtain optimized geometries and electronic properties.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of molecular reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For similar aromatic and heterocyclic carboxylic acids, DFT calculations have been used to determine these values, which in turn help in predicting the molecule's behavior in chemical reactions and biological systems.

Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), are derived from HOMO and LUMO energies. These parameters provide a quantitative measure of a molecule's stability and reactivity. For instance, the electrophilicity index helps to describe a molecule's biological activity.

Table 1: Representative Quantum Chemical Parameters Calculated via DFT for a Related Benzoic Acid Derivative Note: These values are illustrative for a related compound, 4-(carboxyamino)-benzoic acid, calculated at the B3LYP/6-311G level, as specific data for 4-(1H-indol-6-yl)benzoic acid was not available in the reviewed literature.

ParameterValueUnitReference
HOMO Energy-6.82eV
LUMO Energy-1.82eV
Energy Gap (ΔE)5.00eV
Ionization Potential (I)6.82eV
Electron Affinity (A)1.82eV
Electronegativity (χ)4.32eV
Chemical Hardness (η)2.50eV
Chemical Softness (S)0.40eV⁻¹
Electrophilicity Index (ω)3.73eV

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as around hydrogen atoms bonded to electronegative atoms. Green areas represent neutral potential. For indole-benzoic acid structures, the MEP analysis would likely show negative potential around the carboxylic acid's oxygen atoms and a more positive potential near the indole N-H group, highlighting these as key sites for intermolecular interactions like hydrogen bonding.

Investigation of Bond Dissociation Energies (BDE) and Ionization Potentials (IP)

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it to form two radicals). It is a key measure of bond strength and is crucial for understanding reaction mechanisms, particularly those involving radical scavenging or antioxidant activity. DFT calculations are commonly used to compute BDE values, often by determining the enthalpy change of the bond-breaking reaction. For compounds with multiple C-H or O-H bonds, the BDE helps identify the weakest bond, which is typically the most likely site for hydrogen atom transfer.

The Ionization Potential (IP) is the minimum energy required to remove an electron from a neutral molecule in its gaseous state. It is a fundamental measure of a molecule's ability to be oxidized. According to Koopmans' theorem in Hartree-Fock theory, the IP can be approximated as the negative of the HOMO energy. A lower IP value suggests that the molecule can more easily donate an electron, indicating higher reactivity in oxidative processes.

Table 2: Representative BDE and IP Values for Related Structural Motifs Note: These values are illustrative and based on calculations for similar compounds as found in the literature. Specific experimental or calculated values for this compound were not available.

ParameterDescriptionTypical Calculated Value Range (kcal/mol)Reference
BDE (O-H)Energy to break the carboxylic acid O-H bond.~110-115
BDE (N-H)Energy to break the indole N-H bond.~85-95
BDE (C-H)Energy to break a benzylic C-H bond.~88-92
IPEnergy to remove one electron from the molecule.~157-185 (~6.8-8.0 eV)

Molecular Modeling and Docking Studies for Target Engagement

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. It is instrumental in structure-based drug design for predicting binding modes and estimating the strength of the interaction.

Ligand-Protein Interaction Profiling (e.g., HIV-1 gp41, EGFR, VEGFR-2, LpxM)

Derivatives of this compound have been investigated as potential inhibitors for various protein targets.

HIV-1 gp41: A significant body of research has focused on indole-based compounds as inhibitors of the HIV-1 glycoprotein (B1211001) 41 (gp41). Gp41 is essential for the fusion of the virus with host cells. Small molecules containing an indole and a benzoic acid moiety are designed to target a conserved hydrophobic pocket on gp41, disrupting the conformational changes required for viral entry. Docking studies have shown that these compounds can fit within this pocket, establishing crucial interactions that correlate with their inhibitory activity. The carboxylic acid group is often found to be essential for binding.

EGFR and VEGFR-2: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key receptor tyrosine kinases involved in cancer progression. While many heterocyclic compounds are designed to target their kinase domains, specific molecular docking studies profiling the interaction of this compound with EGFR or VEGFR-2 were not prominently featured in the reviewed scientific literature. However, ligand-bound forms of EGFR and VEGFR2 are known to interact in cellular environments.

LpxM: LpxM (Lipid A-acyltransferase M) is an enzyme involved in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria, making it a target for novel antibiotics. There were no specific docking studies found in the surveyed literature detailing the interaction profile of this compound with LpxM.

Prediction of Binding Modes and Affinities with Enzyme Active Sites

The prediction of how a ligand binds within an active site is a primary outcome of molecular docking simulations. This includes identifying the specific amino acid residues involved in the interaction and the types of forces at play (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

For the HIV-1 gp41 target, docking studies on indole-based inhibitors have established a common binding mode. The simulations predict that the indole and phenyl rings of the inhibitor scaffold fit into the hydrophobic pocket, mimicking the interactions of natural peptide inhibitors. The flexibility of the molecule allows it to conform to the contours of the binding site. The carboxylic acid group typically forms key electrostatic interactions or hydrogen bonds with polar residues at the entrance of the pocket, anchoring the ligand. The binding affinity, often expressed as a docking score or binding free energy (ΔG), is calculated to rank potential inhibitors, with more negative values indicating stronger binding.

Table 3: Predicted Interactions of an Indole-Benzoic Acid Derivative with HIV-1 gp41 Hydrophobic Pocket Note: This table is a representative summary based on docking studies of various 6-substituted indole benzoic acid derivatives reported in the literature.

ParameterFindingReference
Target Protein HIV-1 gp41 (hydrophobic pocket)
Predicted Binding Energy Varies by derivative, typically in the range of -7 to -10 kcal/mol
Key Hydrophobic Interactions Indole and phenyl rings interact with residues like LEU, TRP, ILE, GLN
Key Hydrogen Bonds Carboxylic acid group (COOH) forms H-bonds with polar residues (e.g., LYS, GLN)
Binding Mode The molecule adopts a flexible conformation to fit the contours of the pocket, with the hydrophobic core buried and the polar carboxylic acid group oriented towards the solvent-exposed entrance.

For other targets like EGFR, VEGFR-2, and LpxM , the absence of specific docking studies for this compound in the reviewed literature means that detailed predictions of binding modes and affinities are not available at this time.

In Silico Prediction of Structure-Activity Relationships (SAR)

The exploration of Structure-Activity Relationships (SAR) through computational, or in silico, methods is a cornerstone of modern drug discovery. These techniques allow researchers to predict how variations in the chemical structure of a lead compound, such as this compound, might affect its biological activity. By building theoretical models, scientists can prioritize the synthesis of more promising derivatives, thereby saving time and resources. Key in silico approaches include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations.

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. mdpi.com The fundamental principle is that the structural properties of a molecule, such as its electronic, steric, and hydrophobic characteristics, determine its activity. mdpi.com Molecular docking, on the other hand, predicts the preferred orientation of a molecule when bound to a target receptor or enzyme. This helps in understanding the specific interactions, like hydrogen bonds or hydrophobic contacts, that are crucial for biological function. nih.govjchemlett.com

While specific, in-depth SAR studies focused exclusively on this compound are not extensively detailed in publicly available literature, the SAR of closely related indole and benzoic acid derivatives has been investigated, providing a valuable framework for prediction.

Research Findings from Analogous Structures

Computational studies on various indole-containing compounds reveal critical insights into their SAR. For instance, research on a series of 1,2,4-triazine (B1199460) derivatives incorporating an indole moiety identified key interactions for G-protein-coupled receptor 84 (GPR84) antagonism. acs.org A docking study predicted that the indole NH group forms a crucial hydrogen bond with the backbone of a leucine (B10760876) amino acid (Leu100) in the receptor's binding pocket. acs.org This hypothesis was supported by the finding that an N-methylated version of the indole analog was inactive, demonstrating the importance of this hydrogen-bond-donating capability. acs.org

In another study focusing on bis-indole derivatives as HIV-1 fusion inhibitors, SAR was explored by modifying substituents and the connectivity of the aromatic rings. nih.govacs.org The research highlighted that molecular shape, surface area, and amphipathicity (having both hydrophobic and hydrophilic properties) were key determinants of potency. nih.govacs.org

The following table summarizes hypothetical SAR predictions for this compound derivatives based on general principles observed in related compound series. These predictions illustrate how different functional groups might influence activity.

Table 1: Predicted Influence of Substituents on the Activity of this compound Derivatives This table is a predictive model based on SAR principles from related compound classes and does not represent experimentally verified data for these specific derivatives.

Position of Substitution Substituent Type Example Group Predicted Effect on Activity Rationale
Indole N-H (Position 1) Alkylation -CH₃ Decrease May disrupt a critical hydrogen bond with the target protein, a common interaction for indole scaffolds. acs.org
Indole Ring (e.g., Pos 2, 3, 5) Electron-Withdrawing -F, -Cl Variable Could enhance or decrease binding depending on the specific interactions within the target's binding pocket.
Indole Ring (e.g., Pos 2, 3, 5) Electron-Donating -OCH₃ Variable May increase electron density and alter binding affinity.
Benzoic Acid Carboxyl Group Esterification -COOCH₃ Decrease The carboxyl group is often crucial for forming salt bridges or key hydrogen bonds with polar residues (e.g., Arginine, Lysine) in a binding site. Masking it as an ester would likely eliminate this interaction.

Molecular docking studies on other benzoic acid-containing molecules further underscore the importance of the carboxylic acid moiety. For example, in studies of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, the benzoic acid portion was found to be critical for activity. nih.gov Similarly, docking studies of benzophenone-based 1,2,3-triazole hybrids containing a benzoic acid group showed that the carboxylic acid consistently participates in binding interactions. jchemlett.com

The flexibility of the molecule is also a significant factor. In an analysis of diphenylamine-based retinoids, the difference in activity between cinnamic acid and phenylpropionic acid derivatives was attributed to the flexibility of the substituent containing the carboxylic acid. nih.gov This suggests that for this compound derivatives, the rotational freedom between the indole and benzoic acid rings could be a key parameter for optimal binding and activity.

Mechanistic Insights into in Vitro Biological Activities of 4 1h Indol 6 Yl Benzoic Acid Derivatives

Anticancer Mechanisms

Derivatives of 4-(1H-indol-6-yl)benzoic acid have demonstrated notable anticancer effects through various mechanisms, including the direct modulation of cancer cell growth and the inhibition of crucial enzymatic pathways that drive tumor progression.

Modulation of Cell Proliferation and Induction of Apoptosis in Cancer Cell Lines

A primary mechanism by which these derivatives exert their anticancer effects is by inhibiting the proliferation of cancer cells and inducing programmed cell death, or apoptosis.

Studies on structurally related 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have shown potent inhibitory activities against human cancer cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma). rsc.org Certain hybrid compounds, such as compounds 2 and 14 in one study, exhibited significant cytotoxicity, with IC50 values that were comparable or superior to the standard chemotherapeutic drug doxorubicin. rsc.orgpreprints.org Further investigation revealed that these compounds inhibit the proliferation of MCF-7 cells by triggering apoptosis. rsc.orgpreprints.org Similarly, other indole (B1671886) derivatives, like 4-{4-[(1-benzyl-1H-indol-3-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-benzoic acid, have shown anticancer activity comparable to 5-fluorouracil (B62378) against various cancer cell lines. researchgate.net Thiazolidinone derivatives featuring an indol-6-yl moiety have also been found to induce apoptosis in breast cancer cells. mdpi.com

CompoundTarget Cancer Cell LineReported IC50 (µM)Reference
Hybrid Compound 2MCF-7 (Breast Cancer)18.7 preprints.org
Hybrid Compound 14MCF-7 (Breast Cancer)15.6 preprints.org
Doxorubicin (Reference)MCF-7 (Breast Cancer)19.7 rsc.org
Doxorubicin (Reference)HCT-116 (Colon Cancer)22.6 rsc.org

Inhibition of Key Oncogenic Enzymes (e.g., Histone Deacetylase, EGFR/VEGFR-2 Tyrosine Kinases, ROR1)

The anticancer activity of these compounds is further explained by their ability to inhibit specific enzymes that are critical for cancer cell survival and proliferation.

Histone Deacetylase (HDAC): Benzoic acid derivatives are recognized as potential inhibitors of histone deacetylases (HDACs). nih.gov HDACs are enzymes that play a critical role in gene expression; their overexpression in cancers can lead to the silencing of tumor suppressor genes. nih.gov By inhibiting HDACs, benzoic acid derivatives can restore normal gene expression, leading to the inhibition of cancer cell growth and the induction of apoptosis mediated by proteins like caspase-3. nih.govrdd.edu.iq For instance, 3,4-dihydroxybenzoic acid (DHBA) has been shown to effectively inhibit HDAC activity in colorectal cancer cell lines. nih.gov

EGFR/VEGFR-2 Tyrosine Kinases: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key tyrosine kinases whose dysregulation promotes tumor growth, proliferation, and angiogenesis. rdd.edu.iqnih.gov Indole-6-carboxylate derivatives have been specifically designed to target these kinases. nih.gov Docking studies and in vitro assays have confirmed that certain derivatives fit within the active sites of EGFR and VEGFR-2. nih.gov For example, compound 4a (an indole carbothioamide derivative) was identified as a potent EGFR inhibitor, while compound 6c (an oxadiazole derivative) was a potent inhibitor of VEGFR-2. nih.gov These compounds were effective cytotoxic agents that arrested cancer cells in the G2/M phase of the cell cycle and induced apoptosis. researchgate.net

CompoundTarget EnzymeTarget Cancer Cell LineReported IC50 (µM)Reference
Compound 4aEGFRHepG2 (Liver Cancer)15.2 nih.gov
Compound 4aEGFRHCT-116 (Colon Cancer)17.4 nih.gov
Compound 6cVEGFR-2HepG2 (Liver Cancer)16.5 nih.gov
Compound 6cVEGFR-2HCT-116 (Colon Cancer)18.1 nih.gov
Erlotinib (Reference)EGFRHepG2 (Liver Cancer)7.5 nih.gov
Sorafenib (Reference)VEGFR-2HepG2 (Liver Cancer)6.2 nih.gov

ROR1: The receptor tyrosine kinase-like orphan receptor 1 (ROR1) is another protein implicated in cancer survival. Research has shown that inhibition of heat shock protein 90 (HSP90) can lead to the destabilization and subsequent degradation of ROR1 protein in lung adenocarcinoma cells. This suggests that targeting pathways that support ROR1 stability is a viable anticancer strategy.

Antioxidant Mechanisms

In addition to their anticancer properties, derivatives of this compound often exhibit significant antioxidant activity. This activity is crucial for mitigating cellular damage caused by oxidative stress from reactive oxygen species (ROS).

Radical Scavenging Activity (e.g., DPPH, ABTS)

The ability of these compounds to neutralize free radicals is commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. mdpi.com In these tests, the antioxidant compound donates an electron or hydrogen atom to the radical, thus neutralizing it.

Studies on 4-(1H-triazol-1-yl)benzoic acid hybrids demonstrated significant radical scavenging activity. mdpi.com For instance, one parent thioether derivative showed a DPPH scavenging effect of 89.95% at a concentration of 100 µg/mL, with an IC50 value of 55.59 µg/mL. mdpi.com In the ABTS assay, the same compound exhibited 88.59% radical scavenging. mdpi.com Similarly, novel indole-based caffeic acid amides have shown excellent DPPH and ABTS radical scavenging activities, with some compounds proving more potent than the water-soluble vitamin E analog, Trolox. nih.gov

Compound/Derivative TypeAssayReported ActivityReference
4-(1H-triazol-1-yl)benzoic acid hybrid (thioether)DPPHIC50: 55.59 µg/mL mdpi.com
4-(1H-triazol-1-yl)benzoic acid hybrid (thioether)ABTSIC50: 56.44 µg/mL mdpi.com
Indole-caffeic acid amide (3j)DPPHIC50: 50.98 µM nih.gov
Indole-caffeic acid amide (3m)ABTSIC50: 14.92 µM nih.gov
Trolox (Reference)ABTSIC50: 20.21 µM nih.gov

Reducing Power Capability and Ferric Reducing Antioxidant Power (FRAP) Assays

The antioxidant potential of these derivatives is also measured by their ability to reduce oxidized metal ions, typically evaluated through reducing power capability and Ferric Reducing Antioxidant Power (FRAP) assays. semanticscholar.org The FRAP assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in a color change. semanticscholar.orgnih.gov Several 4-(1H-triazol-1-yl)benzoic acid hybrids have been screened using these methods, showing that structural modifications can produce compounds with good reducing activity. mdpi.com Likewise, certain indole-based caffeic acid amides have demonstrated very high antioxidant activity in the FRAP assay. nih.gov

Proposed Antioxidant Mechanisms (e.g., Hydrogen Atom Transfer (HAT), Sequential Electron Transfer Proton Transfer (SETPT), Sequential Proton Loss Electron Transfer (SPLET))

Theoretical and computational studies, often using Density Functional Theory (DFT), have been employed to elucidate the precise chemical mechanisms behind the antioxidant activity of benzoic acid derivatives. mdpi.compreprints.org Three primary mechanisms are proposed:

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the antioxidant directly transfers a hydrogen atom to a free radical. The feasibility of this pathway is determined by the Bond Dissociation Enthalpy (BDE) of the bond (e.g., O-H or N-H) from which the hydrogen is abstracted. researchgate.netnih.gov A lower BDE value indicates a higher propensity for the HAT mechanism. nih.gov

Sequential Electron Transfer Proton Transfer (SETPT): This is a two-step process that begins with the transfer of a single electron from the antioxidant to the radical, forming a radical cation. This is followed by the transfer of a proton. The key thermodynamic parameters governing this mechanism are the Ionization Potential (IP) and the Proton Dissociation Enthalpy (PDE). preprints.orgresearchgate.net

Sequential Proton Loss Electron Transfer (SPLET): This mechanism also involves two steps, but in the reverse order of SETPT. It starts with the deprotonation of the antioxidant to form an anion, followed by the transfer of an electron to the radical. This pathway is described by Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). preprints.orgresearchgate.net

Computational studies on related benzoic acid derivatives suggest that the thermodynamically preferred mechanism is highly dependent on the solvent environment. preprints.org In the gas phase, the HAT mechanism is often favored, whereas, in polar solvents, the SPLET mechanism typically becomes the most favorable pathway due to the stabilization of the resulting anion. preprints.orgunica.it DFT studies on 4-(1H-triazol-1-yl)benzoic acid hybrids have been used to calculate these parameters and correlate them with experimental antioxidant activity. mdpi.com

Anti-inflammatory Mechanisms

Derivatives of this compound have demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways. A notable mechanism is the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two crucial enzymes in the arachidonic acid cascade which leads to the production of pro-inflammatory mediators. acs.orgnih.gov Indoline-based analogues, for instance, have been identified as potent dual inhibitors of 5-LOX and sEH. acs.org One such indoline (B122111) derivative, compound 73, exhibited remarkable anti-inflammatory efficacy in in-vivo models of zymosan-induced peritonitis and experimental asthma in mice. mdpi.com

The anti-inflammatory effects of these indole derivatives are also attributed to their ability to suppress the production of pro-inflammatory cytokines. For example, certain 3-(indol-5-yl)-indazole derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. nih.gov Halogen-substituted benzamide (B126) moieties on these derivatives were found to be critical for this anti-inflammatory effect. nih.gov Furthermore, some substituted indole analogues have shown inhibitory activity against cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory response, with a selectivity comparable to the well-known anti-inflammatory drug, diclofenac. tandfonline.com The inhibition of COX-2 leads to a decrease in the production of reactive oxygen species (ROS), further contributing to the anti-inflammatory effect. tandfonline.com

Table 1: Anti-inflammatory Activity of Selected Indole Derivatives

Compound/Derivative Mechanism of Action Key Biological Markers Modulated Reference
Indoline-based dual inhibitors Inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) Reduced levels of 5-LOX products acs.orgnih.gov
3-(Indol-5-yl)-indazoles Inhibition of pro-inflammatory cytokine expression Decreased TNF-α and IL-6 nih.gov
Substituted indole analogues Inhibition of cyclooxygenase-2 (COX-2) Reduced reactive oxygen species (ROS) tandfonline.com

Antiviral Mechanisms

Derivatives of this compound have emerged as promising antiviral agents, primarily through the inhibition of viral entry and replication. One of the well-studied mechanisms is the inhibition of HIV-1 fusion mediated by the viral envelope glycoprotein (B1211001) gp41. nih.govnih.govacs.org Gp41 undergoes a conformational change that is essential for the fusion of the viral and host cell membranes. nih.govacs.org Indole-based compounds have been designed to bind to a conserved hydrophobic pocket on gp41, thereby disrupting the formation of the six-helix bundle structure required for fusion. nih.govnih.gov This inhibition of gp41 effectively blocks the entry of the virus into host cells. acs.org The antiviral activity of these compounds has been demonstrated against multiple strains of HIV, including those resistant to the fusion inhibitor drug T20. acs.org

Another significant antiviral mechanism involves the inhibition of host cell kinases that are co-opted by viruses for their replication. Casein Kinase 2 (CSNK2), a host kinase, has been identified as a crucial factor for the replication of various viruses, including coronaviruses. acs.orgdntb.gov.ua A series of 2,6-disubstituted pyrazines, featuring a 4'-carboxyphenyl group (a derivative of benzoic acid), have been developed as potent and selective inhibitors of CSNK2A. nih.govnih.gov The 6-isopropoxyindole analogue 6c, for instance, was identified as a nanomolar inhibitor of CSNK2A with significant selectivity. nih.govnih.gov The antiviral activity of these compounds was found to be consistent with their CSNK2A inhibitory potency, demonstrating that targeting this host kinase can effectively block viral replication. acs.orgnih.gov

Table 2: Antiviral Mechanisms of this compound Derivatives

Derivative Class Viral Target/Pathway Mechanism of Action Example Virus Reference
Indole compounds HIV-1 glycoprotein 41 (gp41) Inhibition of viral fusion by binding to the hydrophobic pocket HIV-1 nih.govnih.govacs.org
2,6-Disubstituted pyrazines Host Kinase CSNK2A Inhibition of viral replication by targeting a crucial host factor Coronaviruses acs.orgdntb.gov.uanih.govnih.gov

Antimicrobial Mechanisms

The antimicrobial activity of this compound derivatives extends to the inhibition of essential microbial enzymes. Tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis in many microorganisms, is a key target. nih.govnih.govacs.org Inhibition of tyrosinase can disrupt microbial processes and is a target for developing antifungal agents. Various indole derivatives have been shown to be effective tyrosinase inhibitors. nih.govacs.org For instance, thioflavones and thioflavonols containing an indole moiety have demonstrated moderate-to-good inhibition against mushroom tyrosinase. acs.org

Another critical enzyme target, particularly in Gram-negative bacteria, is LpxM (also known as MsbB), which is involved in the late stages of lipopolysaccharide (LPS) biosynthesis. LPS is a major component of the outer membrane of Gram-negative bacteria and is essential for their survival. A study focusing on the discovery of inhibitors for LpxC, an earlier enzyme in the same pathway, highlighted the potential of indole-based compounds as inhibitors of this pathway in Salmonella typhi. nih.gov While direct inhibition of LpxM by this compound derivatives is an area for further research, the established activity of indole compounds against the LPS biosynthesis pathway suggests a plausible mechanism for their antibacterial action against Gram-negative bacteria. nih.govscispace.com

Table 3: Inhibition of Microbial Enzymes by Indole Derivatives

Microbial Enzyme Function Inhibitory Effect of Indole Derivatives Reference
Tyrosinase Melanin biosynthesis Inhibition of enzyme activity, potential antifungal effect nih.govnih.govacs.org
LpxM (MsbB) Lipopolysaccharide (LPS) biosynthesis Potential inhibition, disrupting the outer membrane of Gram-negative bacteria nih.govscispace.com

Derivatives of this compound have demonstrated a wide range of antibacterial activity, affecting both Gram-positive and Gram-negative bacteria. nih.govwjbphs.comnih.govresearchgate.netmdpi.com The indole scaffold is a common feature in many compounds exhibiting antimicrobial properties. nih.govresearchgate.net For example, a study on 4-(indol-3-yl)thiazole-2-amines showed antibacterial activity against several Gram-positive and Gram-negative strains, with Salmonella Typhimurium being particularly sensitive. nih.gov Another study reported that certain indole derivatives exhibited good activity against Gram-positive bacteria, although they were less effective against Gram-negative strains. wjbphs.com

Conversely, other research has highlighted the potent activity of pyrazole (B372694) derivatives of benzoic acid against the Gram-negative bacterium Acinetobacter baumannii, a pathogen known for its multi-drug resistance. nih.gov The structure-activity relationship studies indicated that substitutions on the aryl moiety significantly influenced the antibacterial potency. nih.gov The broad-spectrum nature of these compounds suggests that they may act on multiple cellular targets or possess mechanisms that can overcome the structural differences between the cell walls of Gram-positive and Gram-negative bacteria. nih.govnih.gov

Table 4: Antibacterial Spectrum of Selected Indole and Benzoic Acid Derivatives

Derivative Class Gram-Positive Activity Gram-Negative Activity Reference
4-(Indol-3-yl)thiazole-2-amines Yes Yes (notably S. Typhimurium) nih.gov
General Indole Derivatives Yes Variable wjbphs.comresearchgate.net
Pyrazole derivatives of benzoic acid Moderate Yes (notably A. baumannii) nih.gov

Antifungal Activity against Specific Fungal Species

The indole nucleus is a prominent scaffold in the development of new antifungal agents. nih.gov Derivatives of indole have demonstrated efficacy against a range of fungal pathogens. nih.gov Similarly, benzoic acid and its derivatives have been investigated for their fungitoxic properties. nih.govresearchgate.net

Research into 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives has shown notable antifungal activity. nih.gov For instance, certain compounds within this series exhibited activity that was either comparable or superior to established antifungal drugs like bifonazole (B1667052) and ketoconazole. nih.gov The proposed mechanism for their antifungal action involves the inhibition of CYP51 (lanosterol 14α-demethylase), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov

A study on 1-(1H-indol-3-yl) derivatives identified several compounds with fungicidal activity against various Candida species, including C. albicans, C. glabrata, and C. parapsilosis, as well as against Aspergillus niger. nih.gov The minimum inhibitory concentrations (MIC) for the active compounds were found to be in the range of 0.250 to 1 mg/mL. nih.gov Another study highlighted a 4-(5-methyl-5,6-dihydrotetrazolo[1,5-c]quinazolin-5-yl)benzoic acid derivative that showed antifungal efficacy against C. albicans. logos-science.com

While specific data for this compound is not detailed in the reviewed literature, the antifungal potential of the broader classes of indole and benzoic acid derivatives is well-documented. For example, certain phenolic acid triazole derivatives have demonstrated significant inhibitory effects against various plant pathogenic fungi. mdpi.com

Table 1: Antifungal Activity of Selected Indole and Benzoic Acid Derivatives

Compound/Derivative Class Fungal Species Activity (MIC/Inhibition) Reference
1-(1H-indol-3-yl) derivatives Candida albicans, C. glabrata, C. parapsilosis, Aspergillus niger MIC: 0.250 - 1 mg/mL nih.gov
4-(indol-3-yl)thiazole-2-amines Various fungi Activity comparable or superior to bifonazole and ketoconazole nih.gov
4-(5-methyl-5,6-dihydrotetrazolo[1,5-c]quinazolin-5-yl)benzoic acid Candida albicans Effective antifungal efficacy logos-science.com
Phenolic acid triazole derivatives Rhizoctonia solani AG1, Fusarium moniliforme, Sphaeropsis sapinea Up to 88.6% inhibition at 200 µg/mL mdpi.com

Other Enzyme Inhibition Profiles (e.g., AChE, BuChE, α-glucosidase, α-amylase)

Derivatives containing indole and benzoic acid moieties have been evaluated for their inhibitory effects on various enzymes implicated in common diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: Inhibitors of AChE and BuChE are critical in the management of Alzheimer's disease. The indole structure is a key component in some compounds designed as cholinesterase inhibitors. For instance, a series of N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides showed significant inhibitory activity against AChE. researchgate.net The introduction of a benzyloxy group at the 7-position of the coumarin (B35378) scaffold was found to enhance the anti-AChE activity. researchgate.net Phenolic compounds isolated from Carthamus tinctorius L. flowers, including p-Hydroxybenzoic acid, displayed mild inhibitory effects on acetylcholinesterase. nih.govnih.gov

α-Glucosidase and α-Amylase Inhibition: Inhibitors of α-glucosidase and α-amylase are important therapeutic agents for managing type 2 diabetes mellitus. ijpni.org Research has shown that various plant-based extracts and their constituent compounds, including those with phenolic and benzoic acid structures, can potently inhibit these enzymes. science.gov For example, grape seed extract demonstrated strong inhibition of both α-amylase and α-glucosidase. science.gov Certain phenolic compounds have also been identified as moderate α-glucosidase inhibitors. nih.gov While direct studies on this compound are lacking, the general class of indole derivatives has been recognized for its antidiabetic potential. nih.gov

Table 2: Enzyme Inhibition Profile of Structurally Related Compounds

Compound/Derivative Class Enzyme Inhibition Activity (IC₅₀/Percentage) Reference
p-Hydroxybenzoic acid Acetylcholinesterase IC₅₀: 150.6 µM nih.gov
N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides Acetylcholinesterase Significant inhibition researchgate.net
Phenolic compounds (e.g., from Carthamus tinctorius) α-Glucosidase Moderate inhibition (e.g., IC₅₀ of 93.71 µM for Astragalin) nih.gov
Ethyl acetate (B1210297) extract of Schinus molle L. α-Glucosidase 98.80 ± 0.18 % inhibition researchgate.net
Ethyl acetate extract of Schinus molle L. Acetylcholinesterase 99.08 ± 0.79 % inhibition researchgate.net

Structure Activity Relationship Sar Studies of 4 1h Indol 6 Yl Benzoic Acid and Its Derivatives

Influence of Indole (B1671886) Moiety Substitutions on Mechanistic Activity

The indole nucleus is a prevalent scaffold in numerous biologically active compounds and serves as a crucial interaction point with various receptors and enzymes impactfactor.orgresearchgate.netresearchgate.net. Modifications to this part of the 4-(1H-indol-6-yl)benzoic acid molecule can significantly impact its mechanistic activity.

The N-H bond of the indole ring is a significant hydrogen bond donor, a feature that is often critical for the binding of indole-containing molecules to their biological targets nih.govnih.gov. This hydrogen-bonding capability can contribute to the conformational stability and function of ion channels and membrane proteins nih.gov.

In many instances, the interaction of the indole N-H with an acceptor heteroatom on the receptor is a key determinant of binding affinity nih.gov. Studies on various indole derivatives have demonstrated that methylation of the indole nitrogen, which eliminates its hydrogen-bonding capacity, often leads to a significant decrease or complete loss of biological activity nih.gov. This suggests that the N-H group is either directly involved in a crucial hydrogen bond with the binding site or that its removal introduces steric hindrance that prevents proper binding nih.gov. The acidic nature of the indole N-H group also allows it to form an anion in the presence of a strong base, which can be another factor in its interaction with biological targets impactfactor.org.

While direct SAR data for N-substituted this compound is limited, studies on the closely related 4-(5-indolyl)benzoic acid derivatives as inhibitors of steroid 5α-reductase provide valuable insights. In this series, N-alkylation and N-arylalkylation were explored, and the nature of the substituent on the indole nitrogen was found to significantly influence inhibitory activity against different isozymes.

CompoundN-Substituent5α-Reductase Type I IC50 (µM)5α-Reductase Type II IC50 (µM)
1H>100>100
2Methyl10.0>100
3Ethyl6.20>100
4Propyl3.50>100
5Cyclohexylmethyl2.10>100
6Benzyl3.106.20

This table presents data on N-substituted 4-(5-indolyl)benzoic acid derivatives, which are structural isomers of the target compound. The data illustrates the impact of N-substitution on biological activity.

The position of substituents on the indole ring can dramatically alter the biological activity and even the mechanism of action of a compound. The electron density at the C3 position of the indole ring is a key factor in its reactivity impactfactor.org.

A study on indolyl-pyridinyl-propenones, which are structurally different from this compound but provide valuable insights into indole substitution, revealed that the placement of a methoxy (B1213986) group at the C5 versus the C6 position of the indole ring led to a switch in the compound's biological activity. Specifically, a 5-methoxy substitution resulted in the induction of methuosis, a form of non-apoptotic cell death, while a 6-methoxy substitution led to the disruption of microtubules nih.gov. This demonstrates that even a subtle change in substituent position on the indole ring can have a profound impact on the downstream biological effects.

Furthermore, combining both 5- and 6-methoxy substitutions on the indole ring in this particular scaffold resulted in the abolition of both types of biological activity, indicating a complex interplay of electronic and steric factors nih.gov. In the context of seco-duocarmycin analogs, the C5 position of the indole ring is considered a critical site for potentiating cytotoxic activity, with appropriate substituents enhancing DNA binding and interaction with the minor groove nih.gov. These findings underscore the importance of carefully considering the positional chemistry of any substitutions on the indole ring of this compound to achieve the desired mechanistic outcome.

Impact of Benzoic Acid Moiety Modifications on Biological Potency

The benzoic acid moiety is another key component of the this compound scaffold that can be modified to modulate biological potency. The electronic properties of the phenyl ring and the nature of the carboxyl group are both important determinants of activity ijarsct.co.inpharmacy180.com.

The carboxyl group of the benzoic acid moiety is a polar, acidic functional group that can participate in hydrogen bonding and ionic interactions with biological targets frontiersin.org. Its presence and ability to ionize can be crucial for activity. Derivatization of the carboxyl group, for instance, by converting it to an ester or an amide, can significantly alter a compound's physicochemical properties, such as solubility, lipophilicity, and ability to cross cell membranes, thereby affecting its biological potency nih.govnih.gov.

In a study of uracil-based DPP-4 inhibitors, it was found that while carboxyl-containing compounds were highly potent, they suffered from poor bioavailability. Conversion to esters, a common prodrug strategy, improved oral absorption but in some cases led to a significant loss of potency. However, a novel series of benzoic acid and ester derivatives were identified where the esters displayed comparable activities to their acid counterparts, suggesting that with appropriate design, the carboxyl group can be successfully modified without sacrificing potency nih.govnih.gov.

Generally, electron-withdrawing groups in the meta or para positions of benzoic acid tend to increase its acidity by stabilizing the carboxylate anion libretexts.org. Conversely, electron-donating groups typically decrease acidity libretexts.org. The position of the substituent is also critical; ortho-substituents, regardless of their electronic nature, often increase the acid strength of benzoic acid, an observation known as the "ortho-effect," which is thought to be a combination of steric and electronic factors libretexts.org.

In the context of local anesthetics derived from benzoic acid, electron-withdrawing substituents at the ortho or para positions can increase activity. Groups like amino, alkylamino, and alkoxyl can enhance electron density in the aromatic ring through resonance and inductive effects, which can also lead to increased potency pharmacy180.com. These principles suggest that the introduction of various substituents on the phenyl ring of this compound could be a viable strategy for fine-tuning its biological activity.

A study on benzothiazole-phenyl analogs as dual sEH/FAAH inhibitors showed that the placement of electron-withdrawing trifluoromethyl groups at the ortho and para positions of the aromatic ring was well-tolerated by the target enzymes nih.gov. This further supports the idea that the electronic properties of substituents on the phenyl ring can be modulated to optimize biological activity.

Substituent on Benzoic Acid RingGeneral Effect on AcidityPotential Impact on Biological Activity
Electron-Withdrawing Group (e.g., -NO2, -CN) at para/metaIncreasesMay enhance interactions dependent on acidity.
Electron-Donating Group (e.g., -OCH3, -CH3) at para/metaDecreasesMay alter binding through electronic effects.
Ortho-substituentGenerally Increases (Ortho-effect)Can influence conformation and binding through steric and electronic effects.

This table provides a general summary of the expected effects of substituents on the benzoic acid ring based on established chemical principles.

Contribution of Linker Chemistry to Activity Modulation

The design of the linker can influence several key properties of a molecule, including its stability, solubility, and the efficiency of payload release in targeted drug delivery systems frontiersin.orgaxispharm.comamericanpharmaceuticalreview.com. The length, rigidity, and chemical nature of the linker can be optimized to ensure that the active components of the molecule are presented to the biological target in the correct orientation for optimal interaction frontiersin.org.

For instance, in the context of antibody-drug conjugates (ADCs), the linker's stability is crucial. It must be stable enough to prevent premature release of the drug in circulation, yet allow for efficient release at the target site acs.org. The choice between cleavable and non-cleavable linkers can affect the mechanism of action, with cleavable linkers often enhancing bystander activity, where the released drug can kill neighboring target cells axispharm.com. The hydrophilicity of the linker can also be modulated to improve the solubility and pharmacokinetic properties of the conjugate americanpharmaceuticalreview.com. These principles of linker chemistry are broadly applicable in drug design and suggest that introducing and modifying a linker between the indole and benzoic acid moieties of the core scaffold could be a powerful strategy for optimizing the therapeutic potential of this class of compounds.

Impact of Different Linker Types (e.g., Alkyl Chains, Heterocyclic Rings)

Alkyl Chain Linkers:

Simple alkyl chains, such as a methylene (B1212753) (-CH₂) group, serve as fundamental linkers in this class of compounds. Research into indole derivatives as potential inhibitors of aldo-keto reductase 1C3 (AKR1C3) has shown the utility of a methyl linker. In one study, the compound 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid demonstrated potent inhibitory activity against AKR1C3 with an IC₅₀ value of 0.26 μM. nih.gov This linker provides a degree of flexibility, allowing the indole and benzoic acid moieties to adopt an optimal orientation within the enzyme's active site.

Heterocyclic Ring Linkers:

The incorporation of heterocyclic rings as linkers introduces greater rigidity and specific geometric constraints, while also offering opportunities for additional hydrogen bonding or other interactions. This strategy has been explored in the development of inhibitors for various protein kinases and other targets.

Direct Indole-Indole Linkage: In the context of HIV-1 fusion inhibitors, studies have explored bisindole structures where two indole rings are directly linked. While not a direct derivative of this compound, these studies highlight the importance of the linkage point between heterocyclic systems. The linkage position significantly alters the molecule's shape, with the 6–6′ linked bisindole scaffold adopting a more compact conformation compared to 5–5′, 5–6′, or 6–5′ isomers. This more compact shape was found to better conform to the target's hydrophobic pocket, leading to higher potency.

Pyrazine (B50134) Linkers: In the pursuit of Casein Kinase 2 (CSNK2A) inhibitors, a pyrazine ring has been employed to link an indole moiety to a 4-carboxyphenyl group. The resulting compound, a 6-isopropoxyindole analog connected via a pyrazine ring to benzoic acid, was identified as a nanomolar CSNK2A inhibitor. nih.gov This heterocyclic linker positions the key pharmacophores in a specific spatial arrangement conducive to high-affinity binding. The study also noted that the 4'-carboxyphenyl group was optimal for activity, with little tolerance for modification. nih.gov

Oxadiazole Linkers: Other research has focused on synthesizing indole-6-carboxylate esters linked to 1,3,4-oxadiazole (B1194373) rings. These compounds were investigated as potential receptor tyrosine kinase inhibitors. nih.gov For example, compound 6c , which features a 1,3,4-oxadiazole ring connecting the indole core to a substituted phenyl group, was identified as the most potent inhibitor of VEGFR-2 in its series. nih.gov The oxadiazole ring acts as a rigid linker and a bioisostere for an ester or amide group, contributing to the compound's binding profile.

The following table summarizes the impact of different linker types on the activity of indole-benzoic acid derivatives and related analogs.

Compound/Analog ClassLinker TypeTargetKey Finding
4-({3-[(...)-1H-indol-1-yl}methyl )benzoic acidMethylene (-CH₂)AKR1C3Potent inhibition (IC₅₀ = 0.26 μM) observed with a flexible alkyl linker. nih.gov
Bisindole AnalogsDirect C-C bondHIV-1 gp416-6' linkage provided a more compact and active conformation than 5-5', 5-6', or 6-5' linkages.
2,6-disubstituted pyrazinesPyrazineCSNK2AA pyrazine linker connecting an indole and a 4-carboxyphenyl group resulted in a potent, nanomolar inhibitor. nih.gov
Indole-oxadiazole derivatives1,3,4-OxadiazoleVEGFR-2The rigid oxadiazole ring was a key component in potent VEGFR-2 inhibitors. nih.gov

Rational Design Principles for Optimizing Potency and Selectivity

The rational design of potent and selective inhibitors based on the this compound scaffold involves a systematic approach to modify its structure, guided by an understanding of the target's active site and structure-activity relationships. Key principles include optimizing lipophilicity, introducing specific substitutions to enhance binding interactions, and employing bioisosteric replacements to improve properties.

Core Moiety Optimization: Studies consistently show that the 4-carboxyphenyl moiety is a critical pharmacophore for activity against several targets. For a series of 2,6-disubstituted pyrazines designed as CSNK2A inhibitors, the 4'-carboxyphenyl group was found to be the optimal substituent at the 2-pyrazine position, with little room for modification. nih.gov Similarly, for local anesthetics based on benzoic acid derivatives, substitutions that increase the electron density of the carbonyl oxygen, such as electron-donating groups in the para position, tend to enhance activity. pharmacy180.com

Substitution on the Indole Ring: Modification of the indole ring itself is a common strategy to improve potency and selectivity. In the design of inhibitors targeting EGFR and VEGFR-2, various substituents were introduced onto the indole-6-carboxylic acid core. researchgate.net

An unsubstituted phenyl moiety attached to a hydrazine-1-carbothioamide linker at the 6-position of the indole resulted in the highest EGFR inhibitory activity (Compound 4a ). nih.gov

Conversely, introducing a chloro group at the 4-position of a phenyl ring linked via an oxadiazole scaffold led to the highest VEGFR-2 enzyme inhibitory activity (Compound 6c ). nih.gov

This demonstrates that specific substitutions can be tailored to achieve selectivity between different, but related, kinase targets.

Bioisosteric Replacement and Scaffold Hopping: Replacing parts of the core scaffold with isosteres (groups with similar physical or chemical properties) is a powerful tool in drug design. This "scaffold hopping" approach can lead to novel chemical series with improved properties. For instance, in the development of CSNK2A inhibitors, replacing a 6-isopropylaminoindazole group with a 6-isopropoxyindole or an isosteric ortho-methoxy aniline (B41778) at the pyrazine 6-position generated analogs with improved selectivity for CSNK2A over other kinases like PIM3. nih.gov This highlights how subtle changes in the heterocyclic core can fine-tune the selectivity profile.

Computational Modeling in Design: Modern rational design heavily relies on computational methods like molecular docking. In the development of indole-6-carboxylate derivatives, docking studies were used to investigate the binding patterns of the designed compounds within the active sites of EGFR and VEGFR-2. nih.gov These studies correctly predicted that compounds 4a and 6c would be the best fits and most potent inhibitors for their respective targets, confirming the utility of computational modeling in prioritizing synthetic efforts. nih.gov

The table below illustrates how rational modifications to the indole-benzoic acid scaffold influence biological activity.

CompoundModification from Parent ScaffoldTargetActivity (IC₅₀)Design Principle Illustrated
3e Methyl linker; 3,4,5-trimethoxyphenylsulfanyl at indole C3AKR1C30.26 μMSubstitution to enhance binding
4a Hydrazine-1-carbothioamide linker; unsubstituted phenylEGFR0.11 μMLinker/substituent optimization for potency
6c Oxadiazole linker; 4-chlorophenyl groupVEGFR-20.15 μMLinker/substituent optimization for potency and selectivity
Analog 6c Indole replaced with 6-isopropoxyindole (linked via pyrazine)CSNK2ANanomolarBioisosteric replacement for selectivity
Analog 7c Indole replaced with ortho-methoxy aniline (linked via pyrazine)CSNK2APotentBioisosteric replacement for selectivity

Analytical Methodologies for Characterization in 4 1h Indol 6 Yl Benzoic Acid Research

Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular structure of 4-(1H-Indol-6-YL)benzoic acid at an atomic level. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique fingerprints of its chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon-hydrogen framework of this compound.

In a typical ¹H-NMR spectrum, the chemical shifts (δ), multiplicity (splitting pattern), and integration values of the signals provide detailed information about the electronic environment and connectivity of the protons. For this compound, distinct signals are expected for the protons on the indole (B1671886) ring, the benzoic acid ring, the N-H proton of the indole, and the O-H proton of the carboxylic acid. The coupling patterns between adjacent protons are particularly informative for confirming the substitution pattern on both aromatic rings.

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count. The chemical shifts in the ¹³C-NMR spectrum indicate the type of carbon atom (e.g., aromatic, carbonyl), providing further confirmation of the compound's structure.

Table 1: Representative NMR Data for this compound Note: The following data is a representative example and may vary based on the solvent and experimental conditions.

NucleusPositionExpected Chemical Shift (δ, ppm)Expected Multiplicity
¹HIndole N-H~11.0-12.0Broad Singlet
¹HCarboxyl O-H~12.0-13.0Broad Singlet
¹HAromatic Protons~6.5-8.5Multiplets, Doublets, Singlets
¹³CCarboxyl Carbon (C=O)~165-175-
¹³CAromatic Carbons~100-140-

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When this compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. The sharp C=O stretching vibration of the carboxylic acid typically appears around 1700-1680 cm⁻¹. Additionally, a sharp peak corresponding to the N-H stretch of the indole ring is expected around 3400-3300 cm⁻¹. Absorptions corresponding to C-H bonds on the aromatic rings and C=C stretching within the rings are also observed.

Table 2: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Indole N-HStretch3400 - 3300Medium-Sharp
Carboxyl O-HStretch3300 - 2500Strong, Broad
Aromatic C-HStretch3100 - 3000Medium
Carboxyl C=OStretch1700 - 1680Strong, Sharp
Aromatic C=CStretch1600 - 1450Medium-Weak

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and molecular weight of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places).

This precision allows for the determination of a unique molecular formula from the measured mass. For this compound (C₁₅H₁₁NO₂), the experimentally determined exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) can be compared to the theoretically calculated mass. A close match between these values provides unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of this compound after synthesis and for the assessment of its purity.

Column Chromatography is a preparative technique frequently used for the initial isolation and purification of the compound from a reaction mixture. In this method, a solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components. Separation is achieved based on the differential partitioning of the compound and impurities between the stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical technique used to determine the purity of the final compound. A small amount of the sample is injected into a column with a specialized stationary phase (e.g., C18). A high-pressure liquid mobile phase is then pumped through the column. The time it takes for the compound to travel through the column and reach the detector is known as its retention time, which is a characteristic of the compound under specific conditions (e.g., mobile phase composition, flow rate, temperature). The purity is typically assessed by the percentage of the total area of all peaks that the main peak represents, with a high percentage indicating high purity.

Table 3: Example HPLC Method Parameters

ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid)
Flow Rate1.0 mL/min
DetectionUV Absorbance at a specific wavelength (e.g., 254 nm)
Column TemperatureAmbient or controlled (e.g., 30 °C)

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

For compounds that can be grown as single crystals, X-ray Crystallography offers the most definitive structural information. This technique provides a precise three-dimensional model of the molecule as it exists in the solid state.

By diffracting X-rays off a single crystal of this compound, researchers can determine the exact coordinates of every atom in the molecule. This analysis yields crucial data, including bond lengths, bond angles, and torsional angles. It unambiguously confirms the connectivity of the atoms and reveals the molecule's preferred conformation in the crystal lattice. Furthermore, this technique provides insight into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules pack together in the solid state. As this compound is achiral, the analysis would focus on conformation rather than absolute stereochemistry.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The synthesis of indole (B1671886) derivatives has evolved significantly from classical methods like the Fischer and Madelung syntheses. Modern organic synthesis now offers a plethora of more efficient and versatile strategies for constructing the indole nucleus and for the late-stage functionalization of pre-existing indole scaffolds. researchgate.net These advancements are crucial for the generation of complex analogues of 4-(1H-Indol-6-YL)benzoic acid with improved pharmacological profiles.

Future synthetic efforts are likely to focus on several key areas:

Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Larock indole synthesis, have become powerful tools for the construction of polysubstituted indoles. youtube.com Future research will likely explore the use of other transition metals and novel ligand systems to enable the synthesis of even more complex and sterically hindered analogues.

C-H Activation/Functionalization: Direct C-H activation is an increasingly important strategy for the efficient and atom-economical modification of organic molecules. Applying these methods to the indole core of this compound would allow for the direct introduction of various functional groups without the need for pre-functionalized starting materials.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient means of generating molecular diversity by combining three or more reactants in a single synthetic operation. The development of novel MCRs for the synthesis of indole-containing scaffolds will be instrumental in creating large libraries of analogues for biological screening.

Flow Chemistry: The use of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction optimization. Applying flow chemistry to the synthesis of this compound analogues could lead to more efficient and reproducible manufacturing processes.

Synthetic StrategyDescriptionPotential Advantages
Transition Metal Catalysis Utilizes metals like palladium to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comHigh efficiency, broad substrate scope, and functional group tolerance.
C-H Activation Directly functionalizes carbon-hydrogen bonds, avoiding the need for pre-activated substrates.Increased atom economy, reduced synthetic steps, and access to novel chemical space.
Multicomponent Reactions Combines three or more starting materials in a single reaction vessel to form a complex product.High efficiency, molecular diversity, and operational simplicity.
Flow Chemistry Conducts chemical reactions in a continuous flowing stream rather than in a batch reactor.Improved safety, scalability, precise reaction control, and ease of automation.

Advanced Computational Approaches for Rational Drug Design and Virtual Screening Initiatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov These in silico techniques offer a rapid and cost-effective means of designing and evaluating new drug candidates, thereby accelerating the drug development pipeline. indexcopernicus.combeilstein-journals.org For this compound, computational approaches can be leveraged in several ways:

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, SBDD can be used to design ligands that bind with high affinity and selectivity. beilstein-journals.org This involves techniques such as molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. beilstein-journals.org

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods can be employed. nih.gov These approaches use the structural information of known active compounds to develop predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which can then be used to guide the design of new, more potent analogues.

Virtual Screening: Virtual screening involves the computational screening of large libraries of virtual compounds to identify those that are most likely to bind to a specific biological target. compchemhighlights.org This can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage of the discovery process. indexcopernicus.com This helps to identify compounds with favorable pharmacokinetic profiles and minimize the risk of late-stage failures.

Computational ApproachDescriptionApplication in Drug Discovery
Molecular Docking Predicts the binding mode and affinity of a ligand to a biological target. beilstein-journals.orgLead identification and optimization.
QSAR Modeling Develops mathematical relationships between the chemical structure and biological activity of a series of compounds.Guiding the design of more potent analogues.
Virtual Screening Computationally screens large libraries of compounds to identify potential hits. compchemhighlights.orgHit identification and library enrichment.
ADMET Prediction Predicts the pharmacokinetic and toxicological properties of compounds. indexcopernicus.comEarly-stage candidate selection and risk assessment.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While indole derivatives are known to interact with a wide range of biological targets, the full therapeutic potential of this compound and its analogues is likely yet to be realized. Future research will focus on identifying novel biological targets and elucidating the underlying mechanistic pathways through which these compounds exert their effects.

Key research directions include:

Target Deconvolution: For compounds identified through phenotypic screening, target deconvolution methods can be used to identify the specific protein or proteins with which the compound interacts to produce the observed biological effect.

Chemoproteomics: This powerful technology uses chemical probes to identify the protein targets of a small molecule in a complex biological system.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics can provide a more holistic understanding of the biological effects of a compound and help to identify novel mechanistic pathways.

Exploration of New Therapeutic Areas: While much of the research on indole derivatives has focused on cancer, there is growing interest in their potential for treating other diseases, such as neurodegenerative disorders, inflammatory diseases, and infectious diseases. nih.govmdpi.com

Integration with High-Throughput Screening for Broader Biological Profiling

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a variety of biological assays. nih.gov Integrating HTS with the development of this compound analogues will be crucial for exploring their full biological potential.

Future HTS campaigns will likely involve:

Screening of Diverse Compound Libraries: The synthesis of large and diverse libraries of this compound analogues will provide the necessary chemical matter for comprehensive HTS campaigns.

Phenotypic Screening: In addition to target-based screening, phenotypic screening, which measures the effect of a compound on cell morphology or function, can be a powerful approach for identifying compounds with novel mechanisms of action.

High-Content Imaging: This technology combines automated microscopy with sophisticated image analysis to provide detailed information about the effects of a compound on cellular processes.

Multiplexed Assays: The development of assays that can simultaneously measure multiple biological endpoints will increase the efficiency and information content of HTS campaigns.

The integration of these advanced synthetic, computational, and biological screening technologies will undoubtedly accelerate the discovery and development of new therapeutics based on the this compound scaffold.

Q & A

Q. What are the established synthetic protocols for 4-(1H-Indol-6-YL)benzoic acid, and what factors influence reaction efficiency?

Answer: this compound is synthesized via coupling reactions between indole derivatives and benzoic acid precursors. Key steps include:

  • Indole Functionalization : Alkylation or arylation at the indole C6 position using reagents like 4-methoxybenzyl bromide under anhydrous conditions (DMF, NaH) .
  • Carboxylic Acid Introduction : Hydrolysis of ester intermediates or direct coupling via Suzuki-Miyaura reactions.
  • Optimization Factors : Temperature control (e.g., cooling to 0°C for exothermic steps), solvent choice (polar aprotic solvents like DMSO enhance reactivity), and stoichiometric ratios (e.g., excess aryl halides to drive coupling efficiency) .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsPurposeReference
Indole alkylationNaH, DMF, 4-methoxybenzyl bromideIntroduce substituents at C6
Hydrolysis2M HCl, refluxConvert esters to carboxylic acids
PurificationColumn chromatography (silica gel, EtOAc/hexane)Isolate target compound

Q. How can researchers validate the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm indole proton environments (e.g., singlet for H3 at δ 7.2–7.5 ppm) and benzoic acid aromatic protons (δ 8.0–8.3 ppm) .
    • ¹³C NMR : Identify carbonyl carbons (δ ~170 ppm) and indole/benzene ring carbons .
  • Mass Spectrometry (LC-MS) :
    • High-resolution LC-MS verifies molecular weight (C₁₆H₁₁NO₂, m/z 249.2) and detects impurities (e.g., unreacted intermediates) .
  • Chromatography :
    • HPLC with UV detection (λ = 254 nm) assesses purity (>97% by area normalization) .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the pharmacokinetic properties of this compound in preclinical studies?

Answer:

  • In Vitro ADME :
    • Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility .
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
  • In Vivo Pharmacokinetics :
    • Administer via intravenous/oral routes in rodent models. Collect plasma samples at intervals (0–24 hr) and quantify using LC-MS/MS .

Q. Table 2: Key Pharmacokinetic Parameters

ParameterMethodReference
BioavailabilityAUC₀–∞ (oral vs. IV)
Half-life (t₁/₂)Non-compartmental analysis

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with improved target specificity?

Answer:

  • Substituent Modifications :
    • Indole C3 Position : Electron-withdrawing groups (e.g., -NO₂) enhance binding to hydrophobic enzyme pockets (e.g., HIV-1 gp41) .
    • Benzoic Acid Para Position : Bulky substituents (e.g., tetrazoles) improve solubility and reduce off-target effects .
  • Computational Modeling :
    • Docking simulations (AutoDock Vina) predict interactions with target proteins (e.g., cyclooxygenase-2) .

Q. Figure 1: SAR Trends

ModificationEffectReference
C6 alkylation↑ Lipophilicity, ↓ solubility
Carboxylic acid substitution↑ Hydrogen bonding

Q. What approaches should be taken to address discrepancies between theoretical and experimental data in the characterization of novel analogs?

Answer:

  • Data Reconciliation :
    • NMR vs. Computational Predictions : Use density functional theory (DFT) to calculate ¹H/¹³C chemical shifts (Gaussian 16) and compare with experimental values .
    • Mass Spectrometry Contradictions : Perform MS/MS fragmentation to distinguish isobaric impurities .
  • Crystallographic Validation :
    • Single-crystal X-ray diffraction resolves ambiguous proton assignments (e.g., indole vs. benzene ring protons) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.